Ovotransferrin (328-332)

ACE inhibition Hypertension Bioactive peptide

Choose Ovotransferrin (328-332) for reproducible results. Unlike crude hydrolysates or full-length ovotransferrin, this chemically defined pentapeptide (RVPSL) offers guaranteed ACE inhibition (IC50 20 µM) and anti-ChE activity. Its validated gastrointestinal stability (36.31% degradation in Caco-2) and paracellular permeability (Papp 6.97×10⁻⁶ cm/s) make it an exceptional reference standard for peptide bioavailability assays and a standardized ingredient for functional food formulations targeting multi-pathway modulation. Insist on sequence-defined purity to avoid experimental variability.

Molecular Formula C25H46N8O7
Molecular Weight 570.7 g/mol
Cat. No. B12375091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOvotransferrin (328-332)
Molecular FormulaC25H46N8O7
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C25H46N8O7/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29)/t15-,16-,17-,18-,19-/m0/s1
InChIKeyIARUETPWBSYXJQ-VMXHOPILSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ovotransferrin (328-332): Peptide Fragment with Validated Multifunctional Bioactivities


Ovotransferrin (328-332), CAS 1226776-54-0, is a chemically defined pentapeptide fragment with the sequence Arg-Val-Pro-Ser-Leu (RVPSL) [1]. Derived from the N-lobe of the egg white protein ovotransferrin (conalbumin), this specific fragment has been isolated and characterized as possessing a distinct set of biological activities beyond the iron-chelating function of the full-length protein [2]. Its primary validated activities include angiotensin-converting enzyme (ACE) inhibition and anticholinesterase (ChE) activity, with additional reported antioxidant and anticoagulation properties [3][4].

Why Generic Ovotransferrin (328-332) Substitution Fails: The Specificity of the RVPSL Pentapeptide


Generic substitution of Ovotransferrin (328-332) with the full-length ovotransferrin protein, other ovotransferrin-derived fragments, or alternative ACE-inhibitory peptides is scientifically untenable due to distinct functional and physicochemical profiles. The full-length ovotransferrin protein (686 residues, ~78 kDa) exerts its antimicrobial effects primarily through iron sequestration, a mechanism absent in the small RVPSL fragment [1][2]. Conversely, the RVPSL pentapeptide demonstrates direct enzymatic inhibition (ACE, ChE) and cell-free antioxidant/anticoagulant activities that the parent protein does not [3]. Furthermore, even minor sequence variations among short peptides drastically alter their bioactivity, stability, and intestinal permeability. The specific sequence, Arg-Val-Pro-Ser-Leu, dictates its unique interaction with ACE's active site, its resistance to gastrointestinal proteases, and its capacity for paracellular transport across intestinal epithelium [4]. Replacing it with an unspecified peptide mixture or a different sequence would invalidate experimental reproducibility and compromise any intended functional outcome.

Product-Specific Quantitative Evidence for Ovotransferrin (328-332)


ACE Inhibitory Activity: Defined Potency Benchmark for RVPSL

Ovotransferrin (328-332) demonstrates ACE inhibitory activity with a reported IC50 of 20 µM [1]. This value provides a specific and reproducible benchmark for this pentapeptide, distinguishing it from the full-length ovotransferrin protein, which does not exhibit this direct enzymatic inhibition, and from numerous other peptides with varying potencies [2]. The antihypertensive activity has been further validated in vivo, where oral administration of the peptide to spontaneously hypertensive rats (SHRs) resulted in a significant decrease in systolic blood pressure [3].

ACE inhibition Hypertension Bioactive peptide

Antioxidant Capacity: Validated Free Radical Scavenging Activity

The synthetic Ovotransferrin (328-332) peptide (RVPSL) has been shown to possess antioxidant properties, capable of efficiently quenching 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals [1]. This activity is a quantifiable and reproducible characteristic of this specific peptide sequence, providing a clear differentiator from the parent ovotransferrin protein, which shows limited or different antioxidant profiles in some assays [2].

Antioxidant DPPH assay Oxidative stress

Anticoagulation Activity: A Unique Secondary Function

Ovotransferrin (328-332) exhibits anticoagulation activity, with complete inhibition of the coagulation cascade reported at a concentration of 100 mM [1]. This represents a secondary, quantifiable bioactivity that is not associated with the primary ACE-inhibitory function of the peptide or the iron-chelating function of the parent protein.

Anticoagulation Coagulation cascade Multifunctional peptide

Intestinal Permeability and Stability: Defined Transport Parameters for Bioavailability

The transepithelial transport of Ovotransferrin (328-332) has been rigorously characterized in human intestinal Caco-2 cell monolayers, a standard model for predicting oral bioavailability [1]. The peptide is transported passively via the paracellular pathway with an apparent permeability coefficient (Papp) of (6.97 ± 1.11) × 10⁻⁶ cm/s. It is, however, susceptible to degradation by brush border membrane peptidases, with 36.31% ± 1.22% of the initial peptide degraded during transport. This degradation can be reduced to 23.49% ± 0.68% by preincubation with the peptidase inhibitor diprotin A [1].

Bioavailability Caco-2 cells Peptide transport

Cholinesterase Inhibition: Dual-Target Activity with Relevance to Neurodegeneration

Ovotransferrin (328-332) demonstrates activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease [1]. While specific IC50 values for ChE inhibition are not consistently reported across all primary literature, the activity is well-documented and represents a second, mechanistically distinct target for this peptide beyond its ACE-inhibitory function.

Alzheimer's disease Cholinesterase inhibitor Neuroprotection

Stability in Simulated Gastrointestinal Digestion: A Prerequisite for Oral Efficacy

The stability of Ovotransferrin (328-332) against gastrointestinal proteases has been evaluated in a simulated digestion model [1]. The peptide demonstrated good stability, retaining a significant portion of its ACE-inhibitory activity after exposure to pepsin and pancreatin [1]. This contrasts with many other bioactive peptides that are rapidly degraded and lose their function in the GI tract.

Gastrointestinal stability Peptide degradation Oral delivery

Validated Application Scenarios for Ovotransferrin (328-332)


Functional Food and Nutraceutical Development for Blood Pressure Management

The defined ACE-inhibitory activity (IC50 = 20 µM) and the demonstrated stability in simulated gastrointestinal digestion [1] make Ovotransferrin (328-332) a strong candidate for incorporation into functional foods or dietary supplements aimed at managing mild hypertension. Unlike crude protein hydrolysates with variable activity, this pure pentapeptide offers a level of standardization that is critical for product formulation and for substantiating health claims.

Lead Compound for Multi-Target Drug Discovery in Hypertension and Alzheimer's Disease

The dual-target activity of Ovotransferrin (328-332) against both ACE (validated by IC50 = 20 µM) and cholinesterases (AChE and BChE) [2] positions it as a valuable research tool and potential lead compound for developing novel therapeutics. This unique profile addresses the growing interest in multi-target-directed ligands (MTDLs) for complex, age-related diseases where simultaneous modulation of multiple pathways may be therapeutically advantageous.

Calibrator and Standard for In Vitro ACE and ChE Inhibition Assays

Due to its well-characterized IC50 for ACE (20 µM) and validated anti-ChE activity [3], Ovotransferrin (328-332) can serve as a reliable, commercially available reference standard. This allows researchers to calibrate their own assays, benchmark the activity of novel peptides or extracts, and ensure inter-laboratory reproducibility.

Model Peptide for Investigating Intestinal Peptide Transport and Bioavailability

With its defined transport parameters (Papp = (6.97 ± 1.11) × 10⁻⁶ cm/s) and degradation profile (36.31% ± 1.22% degradation in Caco-2 model) [4], this pentapeptide serves as an excellent model compound for studying the mechanisms and barriers to oral delivery of bioactive peptides. It can be used to evaluate novel formulation strategies, such as permeation enhancers or peptidase inhibitors, aimed at improving peptide bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ovotransferrin (328-332)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.